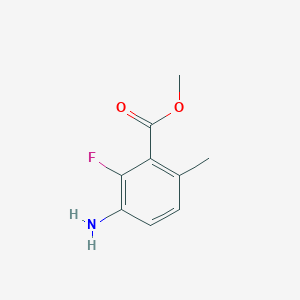

Methyl 3-amino-2-fluoro-6-methylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-amino-2-fluoro-6-methylbenzoate” is a chemical compound with the molecular formula C9H10FNO2 . It is a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-2-fluoro-6-methylbenzoate” is described by the InChI code1S/C9H10FNO2/c1-5-3-4-6 (11)8 (10)7 (5)9 (12)13-2/h3-4H,11H2,1-2H3 . It contains a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 primary amine (aromatic) . Physical And Chemical Properties Analysis

“Methyl 3-amino-2-fluoro-6-methylbenzoate” has a molecular weight of 183.18 . It is a pale-yellow to yellow-brown liquid .科学的研究の応用

Synthesis and Organic Chemistry Applications

- Synthesis Optimization : Research has focused on optimizing the synthesis of related fluorinated compounds, such as Methyl 2-amino-5-fluorobenzoate, through nitrification, esterification, and hydronation, achieving high yields and purity, indicating potential methodologies applicable to Methyl 3-amino-2-fluoro-6-methylbenzoate (Yin Jian-zhong, 2010).

- Advanced Material Applications : A study explored the use of a related compound in the development of fluorescent sensors for metal ion detection, suggesting potential for Methyl 3-amino-2-fluoro-6-methylbenzoate in creating sensitive detection systems for various applications (Xingpei Ye et al., 2014).

Pharmaceutical and Medicinal Chemistry Research

- Antitumor Properties : Fluorinated benzothiazoles, related to the structural framework of Methyl 3-amino-2-fluoro-6-methylbenzoate, have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines, indicating potential antitumor applications (I. Hutchinson et al., 2001).

- Radioisotope Labeling for Imaging : The synthesis of carbon-11 and fluorine-18 labeled compounds for positron emission tomography (PET) imaging suggests potential applications of Methyl 3-amino-2-fluoro-6-methylbenzoate in developing new imaging agents (Min Wang et al., 2006).

Catalysis and Material Science

- Catalytic Applications : Studies on fluoro-functionalized polymeric complexes highlight potential catalytic applications of fluorinated compounds, suggesting Methyl 3-amino-2-fluoro-6-methylbenzoate could be useful in catalysis, especially in reactions involving carbon dioxide as a building block (Zhenzhen Yang et al., 2015).

Safety and Hazards

The safety information for “Methyl 3-amino-2-fluoro-6-methylbenzoate” indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

The primary targets of Methyl 3-amino-2-fluoro-6-methylbenzoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is believed that the compound interacts with its targets by binding to specific receptors or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Methyl 3-amino-2-fluoro-6-methylbenzoate may affect various biochemical pathways. The specific pathways and their downstream effects are currently under investigation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body .

Result of Action

The molecular and cellular effects of Methyl 3-amino-2-fluoro-6-methylbenzoate’s action are currently under investigation. It is expected that the compound’s interaction with its targets leads to changes in cellular processes, which could potentially be used for therapeutic purposes .

Action Environment

The action, efficacy, and stability of Methyl 3-amino-2-fluoro-6-methylbenzoate can be influenced by various environmental factors. These factors can include pH, temperature, presence of other compounds, and specific conditions within the body .

特性

IUPAC Name |

methyl 3-amino-2-fluoro-6-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-3-4-6(11)8(10)7(5)9(12)13-2/h3-4H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIDZTKHSXTEOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3R)-3-Aminopyrrolidin-1-yl]ethanone;dihydrochloride](/img/structure/B2561579.png)

![4,6-Dimethyl-2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2561580.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2561593.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide](/img/structure/B2561594.png)

![[3-(anilinocarbonyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate](/img/structure/B2561595.png)